

In-Depth Technical Guide: CD2314

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Compound of Interest

Compound Name: CD2314

Cat. No.: B15621837

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CD2314 is a synthetic small molecule that acts as a potent and selective agonist for the Retinoic Acid Receptor beta (RAR β). It is chemically identified as 5-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)-3-thiophenecarboxylic acid. Due to its high selectivity for RAR β over RAR α and RAR γ , **CD2314** serves as a valuable chemical tool for investigating the specific biological functions of the RAR β signaling pathway. This guide provides a comprehensive overview of the molecular characteristics, biological activity, and experimental applications of **CD2314**.

Molecular and Physical Data

The fundamental properties of **CD2314** are crucial for its application in experimental settings.

Property	Value	Source
Chemical Name	5-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)-3-thiophenecarboxylic acid	Tocris Bioscience
Molecular Weight	364.5 g/mol	Tocris Bioscience
Purity	≥98% (HPLC)	Tocris Bioscience

Note: The batch-specific molecular weight may vary due to hydration, which can affect the preparation of stock solutions.

Biological Activity and Signaling Pathways

CD2314 exerts its biological effects by binding to and activating RAR β , a nuclear receptor that functions as a ligand-dependent transcription factor. This activation influences the expression of target genes involved in various cellular processes.

RAR β Signaling Activation

Upon binding to **CD2314**, RAR β undergoes a conformational change, leading to the recruitment of co-activators and the initiation of target gene transcription. Research has shown that treatment of pancreatic ductal adenocarcinoma (PDAC) cells with **CD2314** leads to a significant increase in RAR β expression, suggesting a positive feedback loop.^{[1][2]}

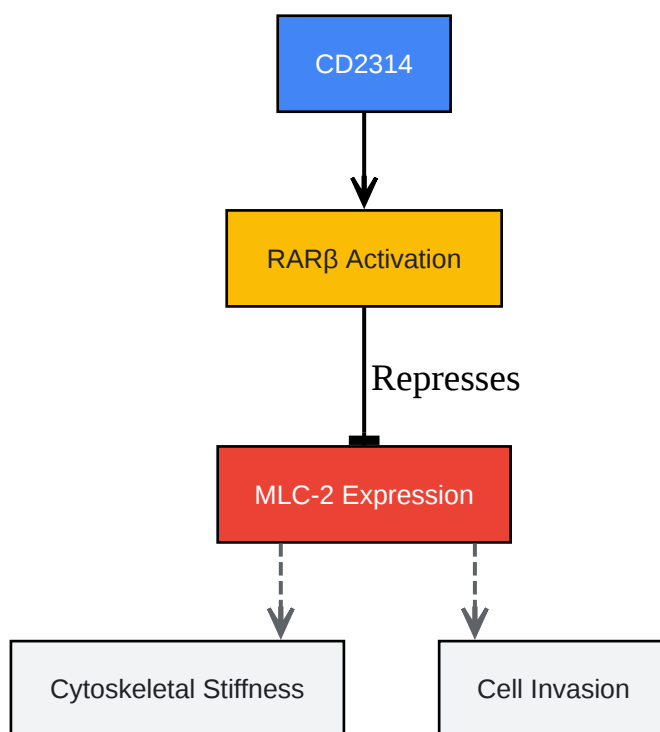


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*Activation of RAR β signaling pathway by **CD2314**.*

Downstream Effects on Mechanosensing and Cancer Progression

Studies in pancreatic cancer have elucidated a pathway where **CD2314**-mediated RAR β activation leads to the transcriptional repression of Myosin Light Chain 2 (MLC-2).^[2] This downregulation of MLC-2, a key component of the actomyosin contractile machinery, results in decreased cytoskeletal stiffness, reduced traction force generation, and impaired cancer cell invasion.^[2]



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CD2314-mediated mechanosensing pathway in pancreatic cancer.

Experimental Protocols

The following are representative protocols for experiments utilizing **CD2314**.

Preparation of CD2314 Stock Solutions

For consistent experimental results, it is crucial to prepare stock solutions of **CD2314** accurately.

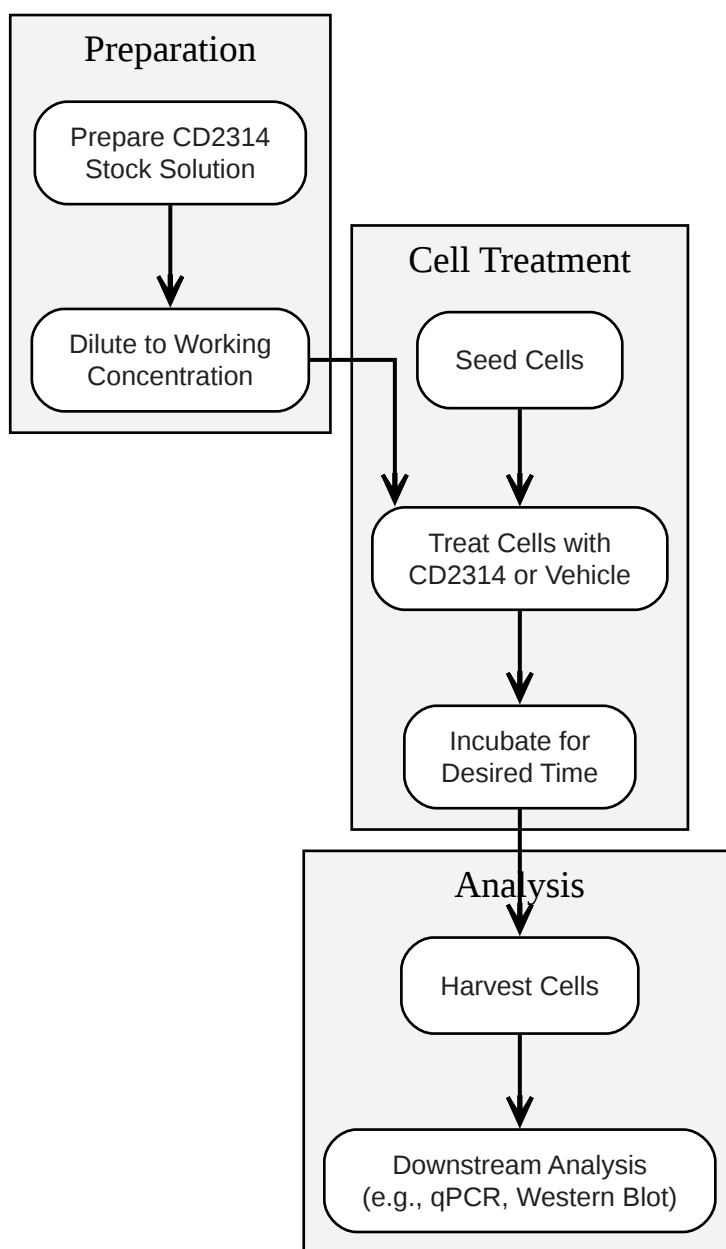
- Determine Batch-Specific Molecular Weight: Refer to the manufacturer's product sheet for the exact molecular weight of the purchased batch.
- Solvent Selection: **CD2314** is typically dissolved in a suitable solvent such as DMSO.
- Calculation of Required Mass: Use the following formula to calculate the mass of **CD2314** needed for a desired stock concentration and volume: $\text{Mass (g)} = \text{Desired Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$

- **Dissolution:** Carefully weigh the calculated amount of **CD2314** and dissolve it in the appropriate volume of the chosen solvent. Ensure complete dissolution by vortexing or gentle heating if necessary.
- **Storage:** Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Culture Treatment

This protocol outlines the general steps for treating cultured cells with **CD2314**.

- **Cell Seeding:** Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
- **Preparation of Working Solution:** Dilute the **CD2314** stock solution to the final desired concentration in fresh cell culture medium. It is important to ensure that the final solvent concentration (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls.
- **Cell Treatment:** Remove the old medium from the cells and replace it with the medium containing **CD2314** or the vehicle control.
- **Incubation:** Incubate the cells for the desired period (e.g., 24 hours, as used in studies on pancreatic cancer cells) under standard cell culture conditions (37°C, 5% CO₂).^{[1][2]}
- **Downstream Analysis:** Following incubation, cells can be harvested for various downstream analyses, such as immunofluorescence, RT-qPCR, or western blotting.



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*General experimental workflow for cell treatment with **CD2314**.*

Applications in Research

CD2314's selectivity for RAR β makes it a critical tool in several research areas:

- Cancer Biology: Investigating the role of RAR β in tumor suppression, cell proliferation, and invasion, particularly in head and neck squamous cell carcinoma and pancreatic cancer.^{[1][2]}

- Neurobiology: Studying the effects of RAR β activation on neuronal development, differentiation, and regeneration.
- Developmental Biology: Elucidating the specific functions of RAR β signaling during embryonic development.

Conclusion

CD2314 is a well-characterized and highly selective RAR β agonist with a molecular weight of 364.5 g/mol . Its utility in dissecting the intricacies of RAR β signaling pathways has been demonstrated in multiple studies, particularly in the context of cancer research. The detailed understanding of its molecular properties and biological activities, coupled with standardized experimental protocols, enables researchers to effectively utilize **CD2314** as a tool to explore the therapeutic potential of targeting the RAR β pathway.

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References

- 1. biorxiv.org [biorxiv.org]
- 2. Retinoic acid receptor β modulates mechanosensing and invasion in pancreatic cancer cells via myosin light chain 2 - PMC [pmc.ncbi.nlm.nih.gov]
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